molecular formula C7BrClF6O B1471114 1-Bromo-4-[chloro(difluoro)methoxy]-2,3,5,6-tetrafluoro-benzene CAS No. 1417566-57-4

1-Bromo-4-[chloro(difluoro)methoxy]-2,3,5,6-tetrafluoro-benzene

Cat. No.: B1471114
CAS No.: 1417566-57-4
M. Wt: 329.42 g/mol
InChI Key: KMMVDKNLVSFSBB-UHFFFAOYSA-N
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Description

1-Bromo-4-[chloro(difluoro)methoxy]-2,3,5,6-tetrafluoro-benzene is a halogenated aromatic compound with the molecular formula C7H2BrClF4O . This compound is characterized by the presence of multiple halogen atoms (bromine, chlorine, and fluorine) attached to a benzene ring, making it a highly substituted aromatic ether.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Bromo-4-[chloro(difluoro)methoxy]-2,3,5,6-tetrafluoro-benzene typically involves multiple steps, starting from a suitable benzene derivativeThe reaction conditions often require the use of strong halogenating agents and specific catalysts to achieve the desired substitution pattern .

Industrial Production Methods

Industrial production of this compound may involve large-scale halogenation reactions under controlled conditions to ensure high yield and purity. The process may include steps such as distillation and recrystallization to purify the final product .

Chemical Reactions Analysis

Types of Reactions

1-Bromo-4-[chloro(difluoro)methoxy]-2,3,5,6-tetrafluoro-benzene can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products of these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution may yield aminated or hydroxylated derivatives, while electrophilic aromatic substitution can introduce additional halogen atoms or other electrophiles onto the aromatic ring .

Scientific Research Applications

1-Bromo-4-[chloro(difluoro)methoxy]-2,3,5,6-tetrafluoro-benzene has several applications in scientific research, including:

Mechanism of Action

The mechanism of action of 1-Bromo-4-[chloro(difluoro)methoxy]-2,3,5,6-tetrafluoro-benzene involves its interaction with molecular targets through its halogen atoms and aromatic ring. The compound can participate in various chemical reactions, such as nucleophilic and electrophilic substitutions, which can modify its structure and activity. The specific pathways and targets depend on the context of its use, such as in biological systems or chemical synthesis .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-Bromo-4-[chloro(difluoro)methoxy]-2,3,5,6-tetrafluoro-benzene is unique due to its combination of multiple halogen atoms and the chloro(difluoro)methoxy group, which imparts distinct chemical properties and reactivity. This makes it a valuable compound for specialized applications in research and industry .

Properties

IUPAC Name

1-bromo-4-[chloro(difluoro)methoxy]-2,3,5,6-tetrafluorobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7BrClF6O/c8-1-2(10)4(12)6(5(13)3(1)11)16-7(9,14)15
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KMMVDKNLVSFSBB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1(=C(C(=C(C(=C1F)F)Br)F)F)OC(F)(F)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7BrClF6O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.42 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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